molecular formula C22H17N5O2S B2381416 3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine CAS No. 866810-63-1

3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine

Cat. No. B2381416
CAS RN: 866810-63-1
M. Wt: 415.47
InChI Key: VKYYUIDNHOUPGY-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under normal conditions) and any distinctive odors .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance can undergo .

Scientific Research Applications

Nucleophilic Reactions and Derivatives

  • Nucleophilic reactions involving similar compounds like 3-benzenesulfonyloxyalloxazine show a variety of outcomes based on the nucleophile used. These reactions can lead to the formation of various derivatives, such as esters, amides, and imidazoloquinazolines, demonstrating the compound's potential in synthetic chemistry (Hamby & Bauer, 1987).

Pharmacological Investigations

  • Compounds like 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, which are structurally similar, have been investigated for their pharmacological properties. For example, they have shown significant in vivo H1-antihistaminic activity in guinea pigs, suggesting potential medical applications (Alagarsamy, Solomon, & Murugan, 2007).

Structural Investigations

  • The structure of triazoloquinazolines has been studied through X-ray structural investigations. Understanding the structural aspects of these compounds can provide insights into their reactivity and potential applications in material science or drug design (Desenko et al., 1993).

Antibacterial Properties

  • Certain triazoloquinazoline derivatives have been synthesized and screened for their antibacterial activities. This research area explores the potential of such compounds in developing new antibacterial agents (Zeydi, Montazeri, & Fouladi, 2017).

Luminescence Properties

  • The luminescence properties of triazoloquinazoline compounds have been investigated, which could have implications for their use in optical materials or sensing technologies (Gusev et al., 2012).

Benzodiazepine Binding Activity

  • The binding affinity of triazoloquinazolines to benzodiazepine receptors has been studied, indicating potential applications in neurological or psychiatric medication development (Francis et al., 1991).

Mechanism of Action

This is typically used in the context of biological activity. It describes how the compound interacts with biological systems or processes .

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, and precautions that should be taken while handling it .

Future Directions

This involves discussing potential future research directions, applications, or improvements to current methodologies .

properties

IUPAC Name

3-(benzenesulfonyl)-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2S/c1-15-8-7-9-16(14-15)23-20-18-12-5-6-13-19(18)27-21(24-20)22(25-26-27)30(28,29)17-10-3-2-4-11-17/h2-14H,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYYUIDNHOUPGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine
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3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine
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3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine
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3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine
Reactant of Route 5
3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine
Reactant of Route 6
3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine

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